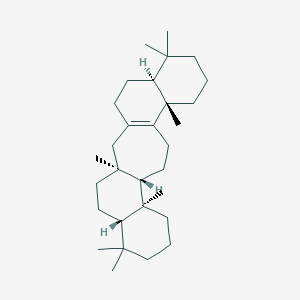
Isoserratene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoserratene is a natural product that belongs to the class of terpenoids, which are organic compounds found in plants and animals. It is a tricyclic hydrocarbon with a unique structure that has attracted the attention of researchers due to its potential biological activities. Isoserratene has been isolated from various plant species, including the roots of Angelica keiskei, a traditional medicinal plant used in East Asia.
Mécanisme D'action
The mechanism of action of isoserratene is not fully understood. However, studies have suggested that isoserratene exerts its biological activities through different pathways, including the inhibition of NF-κB signaling, modulation of the PI3K/Akt/mTOR pathway, and activation of the MAPK pathway. Isoserratene has also been shown to regulate the expression of different genes involved in cell proliferation, apoptosis, and inflammation.
Effets Biochimiques Et Physiologiques
Isoserratene has been found to have several biochemical and physiological effects. For instance, isoserratene has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative stress. Isoserratene has also been found to inhibit the activity of different enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. Additionally, isoserratene has been shown to induce apoptosis in cancer cells and prevent the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Isoserratene has several advantages and limitations for lab experiments. One of the advantages is that it can be easily synthesized using chemical methods, which makes it readily available for research. Isoserratene is also stable under different conditions, which makes it suitable for different assays. However, one of the limitations of isoserratene is that it is not very soluble in water, which makes it difficult to use in aqueous solutions. Isoserratene also has limited bioavailability, which makes it challenging to use in vivo.
Orientations Futures
There are several future directions for the research on isoserratene. One of the areas that need further investigation is the mechanism of action of isoserratene. More studies are needed to understand how isoserratene exerts its biological activities and to identify its molecular targets. Another future direction is the development of novel synthetic methods for isoserratene that can improve its yield and purity. Additionally, more studies are needed to investigate the potential of isoserratene as a therapeutic agent for different diseases, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, isoserratene is a natural product with potential biological activities that have attracted the attention of researchers. Isoserratene can be synthesized using different methods, including chemical synthesis and biotransformation. Isoserratene has been found to have several scientific research applications, including anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action of isoserratene is not fully understood, but studies have suggested that it exerts its biological activities through different pathways. Isoserratene has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
Isoserratene can be synthesized using different methods, including chemical synthesis and biotransformation. Chemical synthesis involves the use of chemical reactions to produce isoserratene from simple starting materials. Biotransformation, on the other hand, involves the use of microorganisms or enzymes to convert a substrate into isoserratene. The most common method for synthesizing isoserratene is through chemical synthesis, which involves the use of various reagents and solvents to produce the compound.
Applications De Recherche Scientifique
Isoserratene has been found to have potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have investigated the effects of isoserratene on different cell lines and animal models. For instance, isoserratene has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation in animal models.
Propriétés
Numéro CAS |
18070-14-9 |
|---|---|
Nom du produit |
Isoserratene |
Formule moléculaire |
C30H50 |
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
(3S,6S,11S,12S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(15)-ene |
InChI |
InChI=1S/C30H50/c1-26(2)15-8-17-29(6)22-11-13-25-28(5,20-21(22)10-12-23(26)29)19-14-24-27(3,4)16-9-18-30(24,25)7/h23-25H,8-20H2,1-7H3/t23-,24-,25-,28-,29+,30-/m0/s1 |
Clé InChI |
NKAHFZSRDZCLOH-LLYHLBQQSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C(C2)CC[C@@H]5[C@@]4(CCCC5(C)C)C)(CCCC3(C)C)C |
SMILES |
CC1(CCCC2(C1CCC3=C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
SMILES canonique |
CC1(CCCC2(C1CCC3=C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)
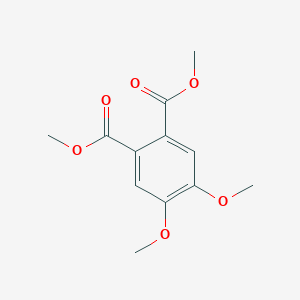
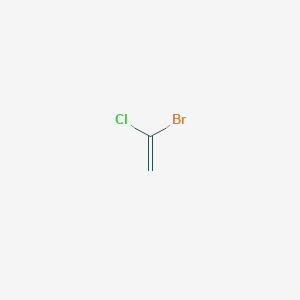

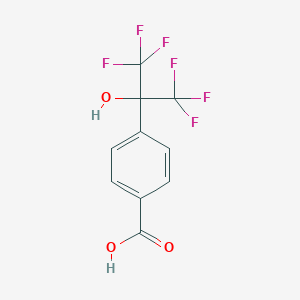
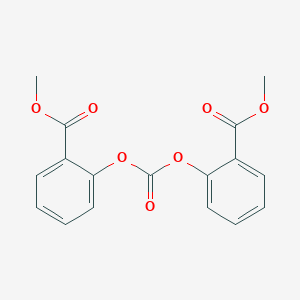
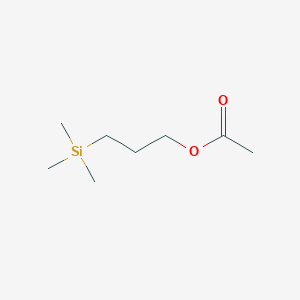
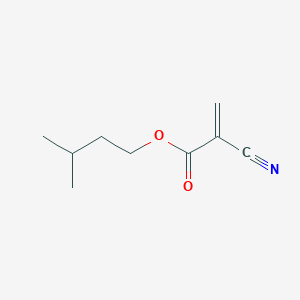
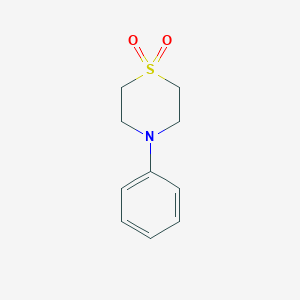
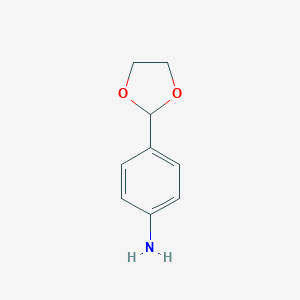
![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)


